molecular formula C18H23N3O3S B2637645 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine CAS No. 869075-55-8

1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine

Cat. No.: B2637645
CAS No.: 869075-55-8
M. Wt: 361.46
InChI Key: GCJLPPSGUBWAKG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine is a complex organic compound with a unique structure that combines a sulfonyl group, a guanidine moiety, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(2-methoxyphenyl)ethylamine to form the corresponding sulfonamide. This intermediate is then reacted with a guanidine derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high efficiency and product quality. The scalability of the synthesis would depend on the availability of starting materials, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The guanidine moiety may also interact with nucleic acids or other biomolecules, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-hydroxyphenyl)ethyl]guanidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-chlorophenyl)ethyl]guanidine: Contains a chlorine atom instead of a methoxy group.

Uniqueness

1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for unique interactions and applications that may not be achievable with similar compounds .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13-8-9-16(12-14(13)2)25(22,23)21-18(19)20-11-10-15-6-4-5-7-17(15)24-3/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJLPPSGUBWAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322435
Record name 1-(3,4-dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869075-55-8
Record name 1-(3,4-dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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